

Standard Operating Procedure for Fostamatinib Quantification in Clinical Trials

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Compound of Interest		
Compound Name:	Fostamatinib-d9	
Cat. No.:	B15145345	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

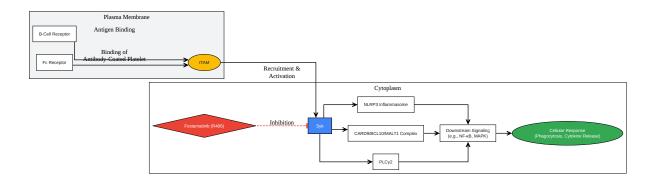
1. Introduction

Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly and extensively converted in the gut to its active metabolite, R406.[1][2] Due to the negligible plasma concentrations of the parent drug, quantitative analysis in clinical trials focuses on the active moiety, R406.[1][3] This document provides a detailed standard operating procedure (SOP) for the quantification of R406 in human plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective method.[2][4] The described methodology is based on validated bioanalytical methods used in clinical studies and adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][5][6][7][8]

2. Mechanism of Action and Signaling Pathway

Fostamatinib's active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors, including Fc receptors (FcRs) and B-cell receptors (BCRs).[4][6][9] In immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages via Fcy receptor-mediated phagocytosis. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing platelet destruction.[10]





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Figure 1. Simplified diagram of the Syk signaling pathway inhibited by Fostamatinib's active metabolite, R406.

3. Experimental Protocol: Quantification of R406 in Human Plasma

This protocol outlines the procedure for the quantitative analysis of R406 in human plasma samples.

- 3.1. Materials and Reagents
- R406 reference standard
- Stable isotope-labeled internal standard (IS) of R406



- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)

3.2. Instrumentation

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Data acquisition and processing software
- 3.3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
- Stock Solutions: Prepare primary stock solutions of R406 and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the R406 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards: Spike blank human plasma with the appropriate R406 working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank with IS), and at least six to eight non-zero concentration levels.
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:



- Lower Limit of Quantification (LLOQ)
- Low QC (approx. 3x LLOQ)
- Medium QC (mid-range of the calibration curve)
- High QC (approx. 75-85% of the Upper Limit of Quantification)
- 3.4. Sample Preparation: Liquid-Liquid Extraction (LLE)
- Thaw plasma samples and QC samples at room temperature.
- To 100 μL of plasma sample, standard, or QC, add the internal standard working solution.
- Add 500 μL of MTBE.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 μL of mobile phase.
- Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
- 3.5. UPLC-MS/MS Conditions



Parameter	Condition	
UPLC System		
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Flow Rate	0.4 mL/min (typical)	
Injection Volume	5-10 μL	
Column Temperature	40°C	
Gradient	Optimized for separation of R406 and IS from matrix components. A typical gradient would start with a low percentage of B, ramp up to a high percentage, and re-equilibrate.	
MS/MS System		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Detection Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	To be optimized for R406 and its IS. For example: R406: m/z [M+H]+ → fragment ion; IS: m/z [M+H]+ → fragment ion.	
Source Temperature	500-550°C	
Capillary Voltage	3.0-3.5 kV	
Collision Gas	Argon	

3.6. Method Validation

The bioanalytical method must be validated according to FDA guidelines, assessing the following parameters:



- Selectivity and Specificity: Absence of interfering peaks at the retention times of R406 and the IS in blank plasma from at least six different sources.
- Calibration Curve: Linearity, accuracy, and precision of the calibration standards. The correlation coefficient (r²) should be ≥ 0.99.
- Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at the LLOQ, Low, Medium, and High QC levels. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).[1]
- Recovery: Extraction efficiency of R406 and the IS from the plasma matrix.
- Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
- Stability: Stability of R406 in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.
- 4. Data Presentation: Pharmacokinetic and Clinical Trial Data
- 4.1. Pharmacokinetic Parameters of R406 in Healthy Subjects

The following table summarizes the pharmacokinetic parameters of R406 following single oral doses of fostamatinib in healthy human subjects.[1]

Fostamatinib Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t1/2 (hr)
80	480 ± 130	1.5	4,620 ± 1,230	13.8
250	1140 ± 122	1.5	13,700 ± 3,140	15.1
400	1130 ± 316	2.0	15,200 ± 4,370	14.8

Data are presented as mean ± standard deviation.

4.2. Bioanalytical Method Validation Parameters



This table provides typical validation parameters for the quantification of R406 in human plasma.[1]

Parameter	Fostamatinib	R406 (Active Metabolite)
Calibration Range (ng/mL)	0.5 - 1000	0.25 - 250
LLOQ (ng/mL)	0.5	0.25
Inter-assay Precision (%CV)	≤ 9.6%	≤ 7.6%
Inter-assay Accuracy (%Bias)	-5.7% to 2.4%	-8.4% to -3.4%

4.3. Fostamatinib Efficacy in Phase 3 Clinical Trials for Chronic ITP

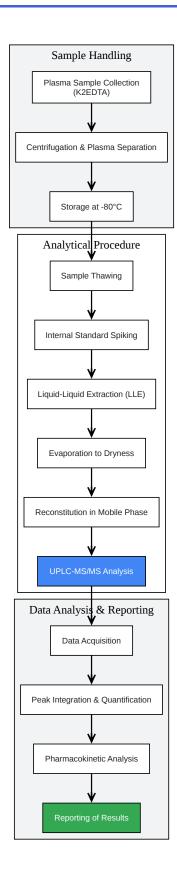
The following table summarizes the response rates from pooled data of two Phase 3, randomized, placebo-controlled trials.[11]

Response Endpoint	Fostamatinib (n=101)	Placebo (n=49)
Overall Response (Platelet count ≥50,000/μL)	43%	14%
Stable Response (Platelet count ≥50,000/µL on at least 4 of the last 6 visits between weeks 14 and 24)	18%	2%

5. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of R406 in clinical trial samples.





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Figure 2. Workflow for the quantification of Fostamatinib's active metabolite (R406) in clinical trial samples.

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